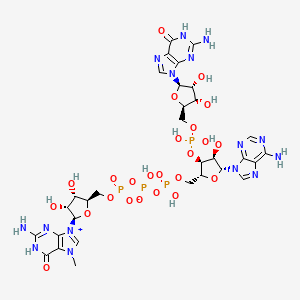
m7GpppApG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is utilized primarily for in vitro RNA synthesis . This compound plays a crucial role in the study of mRNA translation and stability, making it a valuable tool in molecular biology and biochemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppApG involves the chemical coupling of 7-methylguanosine with adenosine and guanosine through phosphodiester bonds. The process typically requires the use of protecting groups to prevent unwanted reactions and the use of coupling agents to facilitate the formation of the phosphodiester bonds .
Industrial Production Methods
Industrial production of this compound is generally carried out under controlled laboratory conditions to ensure high purity and yield. The process involves multiple steps of purification, including chromatography, to isolate the desired product from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
m7GpppApG can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield its constituent nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial for its role in mRNA synthesis and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Enzymes: Such as phosphatases and kinases for phosphorylation and dephosphorylation reactions.
Chemical Coupling Agents: Such as carbodiimides for the synthesis of the compound.
Major Products Formed
The major products formed from the reactions involving this compound are its constituent nucleotides, including 7-methylguanosine, adenosine, and guanosine .
Applications De Recherche Scientifique
m7GpppApG has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of mRNA cap structures.
Biology: Utilized in the study of mRNA translation, stability, and processing.
Medicine: Investigated for its potential role in therapeutic applications, such as mRNA-based vaccines and gene therapy.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes
Mécanisme D'action
m7GpppApG exerts its effects by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is essential for the initiation of translation and protection of mRNA from degradation. The compound interacts with various proteins involved in mRNA processing, including the eukaryotic translation initiation factor 4E (eIF4E), which recognizes and binds to the cap structure . This interaction facilitates the recruitment of the ribosome to the mRNA, thereby promoting translation .
Comparaison Avec Des Composés Similaires
Similar Compounds
m7GpppG: Another mRNA cap analog that lacks the adenosine component.
m7GpppAp: Similar to m7GpppApG but lacks the guanosine component.
m7GpppAmp: A variant with a different nucleotide sequence.
Uniqueness
This compound is unique due to its specific trinucleotide sequence, which makes it a more accurate mimic of natural mRNA cap structures compared to other analogs. This specificity enhances its utility in studies of mRNA translation and stability .
Propriétés
Formule moléculaire |
C31H41N15O24P4 |
|---|---|
Poids moléculaire |
1131.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
Clé InChI |
RFVDJKHUSIMMMJ-ZQWUJQRXSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


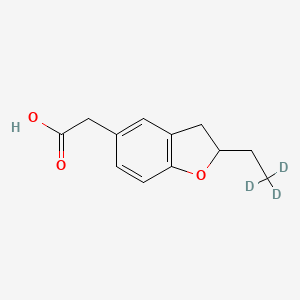

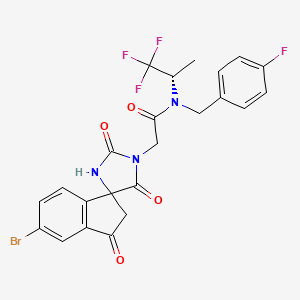
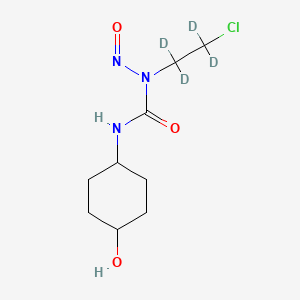
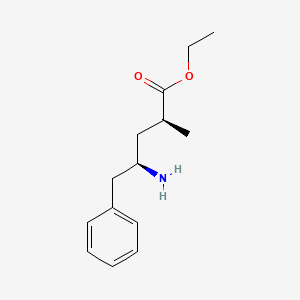
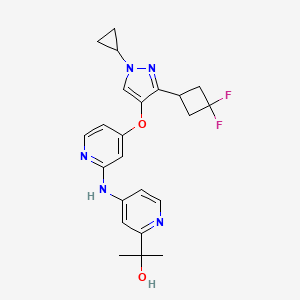
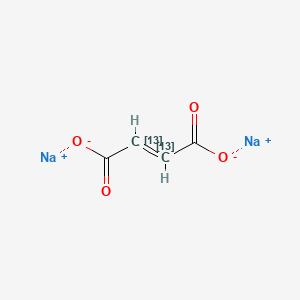
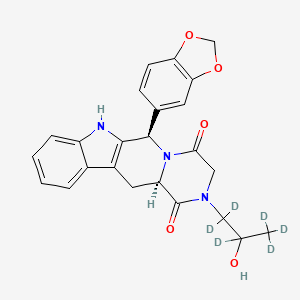

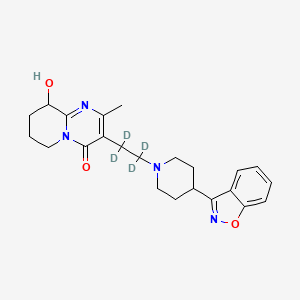
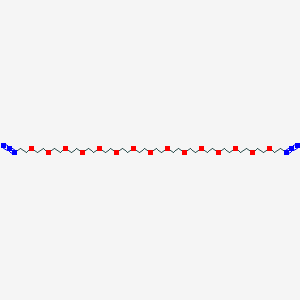
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
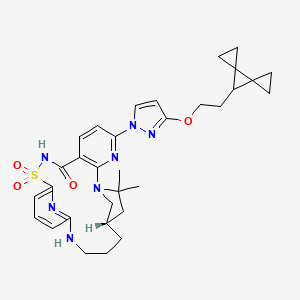
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
